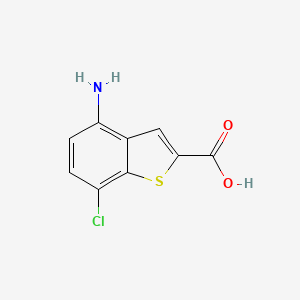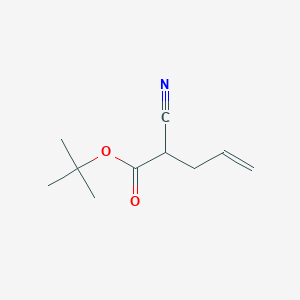
tert-Butyl 2-cyanopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-cyanopent-4-enoate: is an organic compound with the molecular formula C10H17NO2. It is a versatile intermediate used in various chemical syntheses. The compound features a tert-butyl ester group and a cyano group attached to a pent-4-enoate backbone, making it a valuable building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanopent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst such as a phase-transfer catalyst and is carried out in an organic solvent like diethyl ether at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yields and purity of the product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-cyanopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 2-cyanopent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of tert-butyl 2-cyanopent-4-enoate involves its reactivity with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and cyano groups .
Comparaison Avec Des Composés Similaires
tert-Butyl acrylate: Similar structure but lacks the cyano group.
tert-Butyl 2-cyanoacetate: Similar structure but with a different carbon chain length.
tert-Butyl 2-cyanopropanoate: Similar structure but with a different carbon chain length.
Uniqueness: tert-Butyl 2-cyanopent-4-enoate is unique due to its combination of a cyano group and a pent-4-enoate backbone. This structure provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .
Propriétés
Numéro CAS |
1114-69-8 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
tert-butyl 2-cyanopent-4-enoate |
InChI |
InChI=1S/C10H15NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6H2,2-4H3 |
Clé InChI |
JUYRHBHIOBRAJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


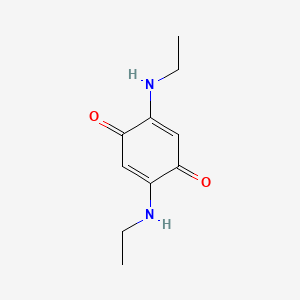
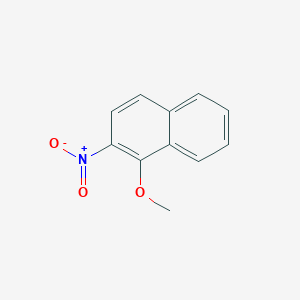

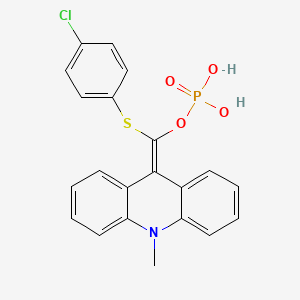
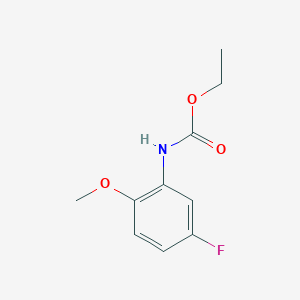

![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
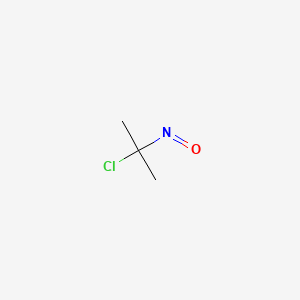
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)

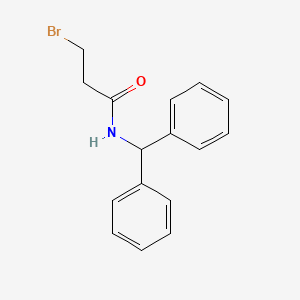

![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
